REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[NH4+].[OH-:18].[CH3:19][C:20]#[N:21]>O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:21][C:20](=[O:18])[CH3:19])([CH3:10])[CH3:9])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
72.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
203 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred between 48-72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The quenched mixture was extracted with MTBE
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with MTBE
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated under reduced pressure until a solid
|
Type
|
ADDITION
|
Details
|
The solids were treated with hexanes
|
Type
|
FILTRATION
|
Details
|
collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
60 (± 12) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |